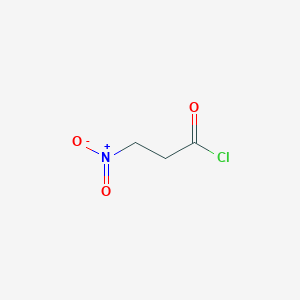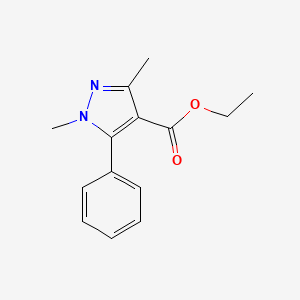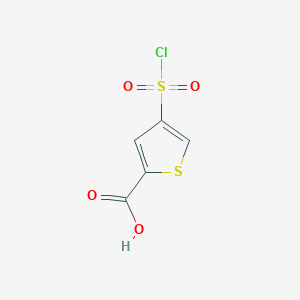
O-(3-Methoxypropyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Methoxypropyl)hydroxylamine: is an organic compound with the molecular formula C4H11NO2. It is also known by its IUPAC name, 1-(aminooxy)-3-methoxypropane. This compound is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a 3-methoxypropyl group. It is a colorless liquid that is soluble in polar organic solvents and water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates, where hydroxylamine is reacted with methanol in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production methods for O-(3-methoxypropyl)hydroxylamine typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(3-methoxypropyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes and nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(3-methoxypropyl)hydroxylamine is used as a reagent in organic synthesis for the preparation of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles. It is also used in the late-stage functionalization of natural products, drugs, and functional molecules .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals .
Wirkmechanismus
O-(3-methoxypropyl)hydroxylamine exerts its effects through its ability to act as a nucleophile and participate in various chemical reactions. The aminooxy group (-ONH2) is highly reactive and can form covalent bonds with electrophilic centers in target molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Methoxyamine (O-methylhydroxylamine): Similar in structure but with a methyl group instead of a 3-methoxypropyl group.
Hydroxylamine: The parent compound with a hydroxyl group instead of a 3-methoxypropyl group.
O-(2-Methoxyethyl)hydroxylamine: Similar structure with a 2-methoxyethyl group instead of a 3-methoxypropyl group.
Uniqueness: O-(3-methoxypropyl)hydroxylamine is unique due to its specific 3-methoxypropyl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
O-(3-methoxypropyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAKIBFSLTUIOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509442 |
Source


|
| Record name | O-(3-Methoxypropyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343925-88-2 |
Source


|
| Record name | O-(3-Methoxypropyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)











